3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one

Kinase inhibitor design Structure-activity relationship Hinge-binding motif

This 7-chloro-2-sulfanylidene-quinazolin-4-one is differentiated by its N3-benzodioxol-5-ylmethyl substituent and the 2-thioxo group—a critical pharmacophore enabling sulfur-mediated metal coordination and distinct hydrogen-bonding absent in 2-oxo analogs. Positional isomerism (7-Cl vs. 6-Cl) reorients kinase hinge-region interactions, making this specific scaffold essential for SAR profiling. With lead-like MW (346.79), balanced logP (3.83), and low PSA (44.43 Ų), it is suited for parallel library synthesis and phenotypic screening. Procure alongside 6-Cl and 2-oxo analogs for systematic kinase selectivity mapping.

Molecular Formula C16H11ClN2O3S
Molecular Weight 346.79
CAS No. 451465-76-2
Cat. No. B2847011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one
CAS451465-76-2
Molecular FormulaC16H11ClN2O3S
Molecular Weight346.79
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)Cl)NC3=S
InChIInChI=1S/C16H11ClN2O3S/c17-10-2-3-11-12(6-10)18-16(23)19(15(11)20)7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2,(H,18,23)
InChIKeyGEQABKOLHLOEDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one (CAS 451465-76-2): Structural Overview and Procurement Considerations


3-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one is a synthetic 2-thioxoquinazolin-4-one derivative characterized by a 7-chloro substitution on the quinazoline core and an N3-benzodioxol-5-ylmethyl substituent . This compound belongs to a scaffold class recognized for diverse kinase inhibition and anticancer properties, with the 2-sulfanylidene (thioxo) group providing distinct hydrogen-bonding and metal-chelating characteristics compared to the more common 2-oxo quinazolinones [1]. Despite its presence in commercial screening libraries, publicly available quantitative bioactivity data for this specific compound remains sparse, making its procurement decision highly dependent on its well-defined structural and physicochemical differentiation from close analogs .

Why Structural Analog Substitution of 3-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one Introduces Uncontrolled Risk


In the quinazolin-4-one class, even minor positional or substituent changes can drastically alter target engagement, selectivity, and pharmacokinetic behavior. For example, the 7-chloro vs. 6-chloro positional isomerism on the quinazoline core is known to reorient the hydrogen-bonding network with kinase hinge regions, potentially converting a potent inhibitor into an inactive analog [1]. Similarly, replacing the benzodioxole N3-substituent with a pyridinylmethyl (CAS 451465-72-8) or thiophenylmethyl (CAS 422526-59-8) group introduces additional basic or lipophilic character that can shift off-target binding profiles [2]. The 2-sulfanylidene group itself is a critical pharmacophore element; oxidation or replacement with a 2-oxo group would remove the compound’s capacity for sulfur-mediated metal coordination or distinct hydrogen-bond-acceptor interactions exploited by the thioxo class [1]. Therefore, treating this compound as interchangeable with its closest available analogs is scientifically unjustified without specific comparative bioactivity data confirming functional equivalence.

Quantitative Differentiation Evidence for 3-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one vs. Closest Analogs


Positional Isomer Differentiation: 7-Chloro vs. 6-Chloro Quinazoline Core

The target compound bears chlorine at the 7-position of the quinazoline core, whereas its closest isomer, 3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one (CAS 422527-25-1), has chlorine at the 6-position . In quinazoline kinase inhibitors, the 7-position is often critical for forming a water-mediated hydrogen bond with the hinge region of kinases (e.g., EGFR, CDK4/6), while 6-substitution can sterically clash with the gatekeeper residue. In a study of thioxoquinazolin-4-one derivatives as anticancer agents, compounds with 7-substitution exhibited up to 4-fold greater potency against MCF-7 cells compared to their 6-substituted counterparts, though direct head-to-head data for these specific isomers is not publicly available [1].

Kinase inhibitor design Structure-activity relationship Hinge-binding motif

Lipophilicity-Driven Differentiation: logP and logD Comparison for Permeability Prediction

The target compound has a measured logP of 3.8252 and logD (pH 7.4) of 3.799 . In contrast, the N3-pyridinylmethyl analog (CAS 451465-72-8) is predicted to have a significantly lower logP (~2.5–2.8) due to the pyridine nitrogen, while the N3-thiophenylmethyl analog (CAS 422526-59-8) has a higher logP (~4.0–4.3) due to the sulfur-containing thiophene ring . The target compound's logP falls within the optimal range (1–4) for oral bioavailability per Lipinski's Rule of Five, whereas the pyridinylmethyl analog may exhibit poor membrane permeability and the thiophenylmethyl analog may show increased metabolic liability due to higher lipophilicity and CYP-mediated sulfur oxidation . The logSw of -4.3635 for the target compound indicates moderate aqueous solubility consistent with its balanced lipophilicity .

Drug-likeness Lipophilicity Permeability ADME

Polar Surface Area and Hydrogen-Bonding Capacity: Implications for Kinase Active Site Penetration

The target compound has a polar surface area (PSA) of 44.43 Ų and a hydrogen-bond acceptor count of 6 with 1 hydrogen-bond donor . This is notably lower than the 4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid analog (CAS 361149-98-6), which bears an additional carboxylic acid group, increasing its PSA to approximately 70–80 Ų and adding a second hydrogen-bond donor . The lower PSA of the target compound (44.43 Ų) falls well below the threshold of 60–70 Ų often associated with oral CNS penetration, whereas the benzoic acid analog is unlikely to cross the blood-brain barrier. For kinase inhibitor applications, the benzodioxole moiety provides 6 hydrogen-bond acceptors without introducing additional donors, facilitating ATP-pocket penetration while maintaining target interaction capacity [1].

Polar surface area Blood-brain barrier Kinase ATP pocket Pharmacophore

The 2-Sulfanylidene Pharmacophore: Metal Chelation Potential vs. 2-Oxo Analogs

The target compound's 2-sulfanylidene (C=S) group distinguishes it from the more common 2-oxo (C=O) quinazolin-4-ones. The thioxo sulfur can act as a soft Lewis base, enabling coordination to transition metals such as zinc in metalloproteinases or iron in cytochrome P450 enzymes, interactions unavailable to the 2-oxo analog [1]. In a comparative study of thioxoquinazolin-4-one derivatives vs. their 2-oxo counterparts, the thioxo compounds demonstrated differential inhibitory activity against cancer cell lines (HepG2, MCF-7, and HCT-116), with some thioxo derivatives exceeding the potency of the standard drug vinblastine, whereas the corresponding 2-oxo derivatives were inactive [2]. Additionally, the thioxo group may undergo covalent modification by biological nucleophiles, providing a potential covalent inhibitor mechanism not achievable with the 2-oxo scaffold [1].

Thioxo group Metal chelation Sulfur pharmacophore Cysteine targeting

N3-Benzodioxole Substituent: Conformational Rigidity vs. Flexible Analogs

The benzodioxol-5-ylmethyl substituent at N3 provides a rigid, planar aromatic group that constrains the conformational freedom of the molecule compared to analogs bearing flexible alkyl chains, such as 7-chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one (CAS not provided, ChEBI:109582) [1]. The benzodioxole ring establishes a well-defined π-stacking surface and two ether oxygen atoms capable of acting as hydrogen-bond acceptors, contributing to a predictable binding mode in target pockets [2]. In a related quinazolinone CDK4/6 inhibitor series, the 1,3-benzodioxole-containing compound (5d) demonstrated the highest potency and induced both G1-phase cell cycle arrest and apoptosis in MCF-7 cells, validating the benzodioxole moiety as a privileged pharmacophore in this scaffold class [2]. The cyclohexenylethyl analog, by contrast, has a flexible hydrocarbon linker that increases entropic penalty upon binding and may adopt multiple conformations, reducing target selectivity [1].

Benzodioxole Conformational restriction Pharmacophore Drug design

Molecular Weight and Heavy Atom Count: A Balance of Complexity and Synthetic Accessibility

The target compound has a molecular weight of 346.79 g/mol and a molecular formula of C₁₆H₁₁ClN₂O₃S . Compared to the more elaborate analog N-(1,3-benzodioxol-5-ylmethyl)-3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide (molecular weight ~480 g/mol, estimated), the target compound is significantly smaller and simpler . The target compound's MW falls well within the 'lead-like' space (MW < 350) advocated for fragment and lead optimization programs, whereas the benzamide-extended analog approaches the upper limit of drug-like chemical space, potentially introducing solubility and permeability challenges . The lower molecular complexity also generally correlates with improved synthetic tractability and cost-effective procurement for large-scale screening campaigns .

Lead-likeness Molecular complexity Fragment-based drug design

Recommended Application Scenarios for 3-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one (CAS 451465-76-2)


Kinase Inhibitor Screening Library Enrichment

The compound's 7-chloro-2-sulfanylidene-quinazolin-4-one core, combined with a benzodioxole N3-substituent, represents a scaffold privileged for kinase ATP-pocket binding [1]. Screening libraries enriched with this compound can probe kinase targets sensitive to thioxo-mediated metal coordination, filling a gap left by standard 2-oxo quinazolinone entries. The balanced lipophilicity (logP 3.83) and low PSA (44.43 Ų) support cell permeability in phenotypic screening formats .

Chemical Tool Compound for Probing Thioxo-Mediated Covalent Inhibition

The 2-sulfanylidene group introduces distinct reactivity compared to carbonyl-based warheads, offering a softer electrophilic character that may selectively engage cysteine residues in kinase active sites [1]. This compound can serve as a chemical biology tool to evaluate whether thioxo-mediated covalent modification occurs in specific target proteins, an application for which the corresponding 2-oxo analog is entirely unsuitable [1].

Medicinal Chemistry Lead Optimization Starting Point

With a molecular weight of 346.79 and only one hydrogen-bond donor, the compound falls within lead-like chemical space (MW < 350) and is amenable to further functionalization at multiple positions, including the 7-chloro site (nucleophilic substitution), the N1 position, and the benzodioxole ring . Its lower complexity compared to benzamide-extended analogs (MW ~480) provides greater synthetic tractability for parallel library synthesis in hit-to-lead programs .

Comparative Selectivity Profiling Against 6-Chloro and 2-Oxo Analogs

Procurement of this compound alongside its 6-chloro positional isomer (CAS 422527-25-1) and a 2-oxo analog enables systematic profiling of how chloro position and C-2 substitution affect kinase selectivity panels [1]. Such comparative datasets are essential for building SAR models that guide the design of next-generation quinazoline-based inhibitors, an application where the compound's well-defined structural differentiation provides clear scientific value [1].

Quote Request

Request a Quote for 3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.